

# Application Notes: Ammonium Glycyrrhizate in Liver Injury Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Ammonium glycyrrhizate, a derivative of glycyrrhizic acid extracted from licorice root, and its related compounds like diammonium glycyrrhizinate (DG) and compound ammonium glycyrrhizin (CAG), are widely recognized for their therapeutic properties, including anti-inflammatory, antiviral, and potent hepatoprotective effects[1]. These compounds are frequently utilized in clinical practice for managing liver disorders[1][2]. Their mechanism of action involves modulating key inflammatory and oxidative stress pathways, making them valuable tools for studying and treating various forms of liver injury in preclinical models[3][4]. These notes provide a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows relevant to the application of ammonium glycyrrhizate in liver injury research.

#### **Mechanism of Action**

**Ammonium glycyrrhizate** exerts its hepatoprotective effects through several interconnected pathways. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation[1][4]. By preventing NF-κB activation, it reduces the transcription of pro-inflammatory cytokines such as TNF-α and IL-6[4][5]. Additionally, it can activate the Nrf2/ARE pathway, which enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative stress[3][6][7]. The compound also mitigates liver cell



apoptosis by regulating the expression of apoptosis-related proteins and blocking signaling cascades like the JAK1/STAT1/IRF1 pathway[5][8][9].



Click to download full resolution via product page

Caption: Ammonium Glycyrrhizate's hepatoprotective signaling pathways.

#### **Data from In Vivo Liver Injury Models**

**Ammonium glycyrrhizate** and its variants have demonstrated significant efficacy in various animal models of liver injury. Pre-treatment consistently reduces serum levels of key liver enzymes and alleviates pathological damage.



| Model                            | Inducing<br>Agent        | Animal                  | Treatment & Dosage                                                         | Key<br>Quantitative<br>Findings                                                                                                                                    | Reference |
|----------------------------------|--------------------------|-------------------------|----------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Immune-<br>Mediated<br>Hepatitis | Concanavalin<br>A (ConA) | C57BL/6J<br>Mice        | Diammonium<br>Glycyrrhizinat<br>e (DG), 75 &<br>200 mg/kg<br>(i.p.)        | Significantly decreased serum ALT and AST levels. Reduced inflammatory cell infiltration and necrosis. Down-regulated inflammatory cytokines (TNF-α, IL-6, IFN-γ). | [2][10]   |
| Immune-<br>Mediated<br>Hepatitis | Concanavalin<br>A (ConA) | BALB/C Mice             | Glycyrrhizic<br>Acid<br>Ammonium<br>Salt (GAAS),<br>intragastric<br>admin. | Down-regulated mRNA expression of IL-1β, IL-6, TNF-α, IFN-y. Up-regulated IL-4 and TGF-β mRNA. Decreased hepatocyte apoptosis.                                     | [5]       |
| Severe Scald<br>Injury           | 30% TBSA<br>Scald        | Sprague-<br>Dawley Rats | Diammonium<br>Glycyrrhizinat<br>e (DG), 50<br>mg/kg (i.p.)                 | Significantly<br>lower serum<br>AST, ALT,<br>and LDH<br>levels at 24,                                                                                              | [11]      |



|                             |                                      |      |                                                                                  | 48, and 72 hours post- injury compared to the scald-only group.                                                                         |        |
|-----------------------------|--------------------------------------|------|----------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|--------|
| Acute Liver<br>Injury (ALI) | LPS + D-<br>galactosamin<br>e (GalN) | Mice | Monoammoni<br>um<br>Glycyrrhizinat<br>e + Cysteine<br>HCI (MG-<br>CH), 2:1 ratio | survival percentage. Decreased ALT and AST levels. Attenuated oxidative stress and inflammation. Promoted nuclear accumulation of Nrf2. | [6][7] |

## **Data from In Vitro Liver Injury Models**

In vitro studies using primary hepatocytes or liver cell lines corroborate the protective effects observed in vivo, allowing for more detailed mechanistic investigations.



| Model                          | Inducing<br>Agent                           | Cell Type                         | Treatment &<br>Dosage                                              | Key<br>Quantitative<br>Findings                                                                                                                                     | Reference |
|--------------------------------|---------------------------------------------|-----------------------------------|--------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Drug/LPS-<br>Induced<br>Injury | LPS +<br>Amoxicillin<br>Clavulanate<br>(AC) | Chicken<br>Primary<br>Hepatocytes | Compound<br>Ammonium<br>Glycyrrhizin<br>(CAG), 1, 10,<br>100 µg/mL | Increased cell viability (up to 93.37% at 100 µg/mL). Decreased ALT/AST activity in supernatant. Increased SOD, GSH, GSH-Px activity and decreased MDA, ROS levels. | [8]       |
| Drug/LPS-<br>Induced<br>Injury | LPS +<br>Florfenicol<br>(FFC)               | Chicken<br>Primary<br>Hepatocytes | Compound<br>Ammonium<br>Glycyrrhizin<br>(CAG), 0.1, 1<br>µg/mL     | Increased cell viability from 49.57% (LPS/FFC only) to 81.01% (at 1 µg/mL CAG). Reduced apoptosis rate from 33.65% to 15.08%.                                       | [12]      |
| Drug/LPS-<br>Induced<br>Injury | LPS +<br>Enrofloxacin<br>(ENR)              | Chicken<br>Primary<br>Hepatocytes | Compound<br>Ammonium<br>Glycyrrhizin<br>(CAG), 50-<br>400 µg/mL    | Dose- dependent decrease in ALT and AST concentration s. Decreased                                                                                                  | [13]      |



|                            |                       |                                   |                                                                    | apoptotic rate.                                                                                                                        |      |
|----------------------------|-----------------------|-----------------------------------|--------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|------|
| Oxidative<br>Stress Injury | Ochratoxin A<br>(OTA) | Chicken<br>Primary<br>Hepatocytes | Compound<br>Ammonium<br>Glycyrrhizin<br>(CAG), 0.1, 1,<br>10 µg/mL | Dose- dependent increase in cell viability and decrease in ALT activity. Increased SOD and GSH levels. Decreased cell apoptosis rates. | [14] |

## **Experimental Protocols & Workflows**

A typical experimental workflow for evaluating the efficacy of **ammonium glycyrrhizate** in an in vivo model is outlined below.





Click to download full resolution via product page

Caption: General experimental workflow for in vivo liver injury studies.

## Protocol 1: Induction of Immune-Mediated Liver Injury in Mice

This protocol is adapted from studies using Concanavalin A (ConA) to induce T-cell mediated hepatitis[2][5].



- Animals: Use male C57BL/6J or BALB/C mice, 8-10 weeks old.
- Acclimatization: Allow animals to acclimatize for at least one week with free access to food and water.
- Grouping: Divide mice into:
  - Control Group (Vehicle only)
  - ConA Model Group (Vehicle + ConA)
  - Treatment Group(s) (Ammonium Glycyrrhizate + ConA)
- Pre-treatment: Administer diammonium glycyrrhizinate (e.g., 75 mg/kg and 200 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 2 hours before ConA challenge[2].
- Induction: Prepare ConA in sterile, pyrogen-free saline. Inject 20 mg/kg ConA via the tail vein to induce liver injury[2][5].
- Sample Collection: Sacrifice mice at desired time points (e.g., 6 and 24 hours) after ConA injection[2]. Collect blood via cardiac puncture for serum separation. Perfuse the liver with cold PBS and collect tissue samples for histology, RNA, and protein extraction.

#### **Protocol 2: Serum ALT and AST Measurement**

This protocol outlines a typical colorimetric assay for measuring alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activity[15][16][17][18].

- Sample Preparation: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.
- Assay: Use commercially available ALT and AST assay kits (e.g., from Bioo Scientific, Abcam, or Nanjing Jiancheng Bioengineering Institute)[15][17][19].
- Procedure (Microplate-based): a. Add 10 μL of each serum sample or standard in duplicate to the wells of a 96-well microplate[15]. b. Add 50 μL of the ALT (or AST) Reagent Solution to each well. Cover and incubate at 37°C for 30 minutes[15]. c. Add 50 μL of DNPH Color



Solution. Re-cover and incubate for 10 minutes at  $37^{\circ}C[15]$ . d. Add 200  $\mu$ L of 0.5 M NaOH to each well to stop the reaction[15]. e. Read the absorbance at the specified wavelength (e.g., 510 nm) using a microplate reader[15].

 Calculation: Construct a standard curve using the provided standards. Calculate the ALT/AST concentration (U/L) in the samples by interpolating their absorbance values from the standard curve.

#### **Protocol 3: Histological Analysis of Liver Tissue**

This protocol describes standard Hematoxylin and Eosin (H&E) staining to assess liver morphology and injury[20][21][22].

- Fixation: Immediately fix fresh liver tissue samples in 10% neutral buffered formalin for 24 hours.
- Processing: Dehydrate the fixed tissues through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, 100%).
- Clearing & Infiltration: Clear the tissue in xylene and embed in paraffin wax.
- Sectioning: Cut the paraffin blocks into 4-5 μm thick sections using a microtome.
- Staining: a. Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water. b. Stain with Hematoxylin solution for 3-5 minutes. c. Rinse in running tap water. d. Differentiate in 1% acid alcohol for a few seconds. e. "Blue" the sections in running tap water or a bluing agent. f. Counterstain with Eosin solution for 1-3 minutes. g. Rinse, dehydrate through graded ethanol, clear in xylene.
- Mounting: Mount the stained sections with a coverslip using a permanent mounting medium.
- Analysis: Examine the slides under a light microscope to evaluate hepatocyte necrosis, inflammatory cell infiltration, and overall liver architecture.

#### Protocol 4: Western Blot for NF-kB Pathway Proteins

This protocol provides a general workflow for detecting key proteins in the NF-kB pathway (e.g., phosphorylated IkB, p65) in liver tissue lysates[23][24][25][26].



- Protein Extraction: Homogenize frozen liver tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
- Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE: Denature 20-40 μg of protein per sample by boiling in Laemmli sample buffer.
   Separate the proteins on a 10-12% SDS-polyacrylamide gel.
- Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.
- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., anti-phospho-IκBα, anti-p65) and a loading control (e.g., anti-β-actin), diluted in blocking buffer.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRPconjugated secondary antibody for 1-2 hours at room temperature.
- Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.

#### **Protocol 5: qRT-PCR for Inflammatory Cytokines**

This protocol details the measurement of mRNA expression levels of inflammatory cytokines like TNF- $\alpha$  and IL-6[27][28][29][30].

 RNA Extraction: Isolate total RNA from ~30 mg of liver tissue using a commercial kit (e.g., TRIzol reagent or RNeasy Kit) according to the manufacturer's instructions.



- RNA Quantification & Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
- cDNA Synthesis: Reverse transcribe 1-2 μg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
- Real-Time PCR: a. Prepare the reaction mixture in a 96-well PCR plate. For a 10 μL reaction, combine: 5 μL SYBR Green Master Mix, 0.5 μL forward primer (10 μM), 0.5 μL reverse primer (10 μM), 1 μL cDNA template, and 3 μL nuclease-free water[27]. b. Run the plate in a real-time PCR system (e.g., ABI 7700) using a standard thermal cycling program: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 30 sec) and annealing/extension (60°C for 40 sec)[28].
- Data Analysis: a. Determine the cycle threshold (Ct) for each gene. b. Normalize the Ct value of the target gene (e.g., TNF-α) to that of a housekeeping gene (e.g., β-actin or GAPDH). c. Calculate the relative gene expression (fold change) using the 2-ΔΔCt method, comparing treatment groups to the control group.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is Monoammonium Glycyrrhizinate used for? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. Cellular Metabolomics Reveals Differences in the Scope of Liver Protection Between Ammonium-Based Glycyrrhizinate and Magnesium Isoglycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Monoammonium Glycyrrhizinate? [synapse.patsnap.com]
- 5. Glycyrrhizic acid ammonium salt alleviates Concanavalin A-induced immunological liver injury in mice through the regulation of the balance of immune cells and the inhibition of hepatocyte apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

#### Methodological & Application





- 7. Combination of monoammonium glycyrrhizinate and cysteine hydrochloride ameliorated lipopolysaccharide/galactosamine-induced acute liver injury through Nrf2/ARE pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ammonium glycyrrhizin counteracts liver injury caused by lipopolysaccharide/amoxicillinclavulanate potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatoprotective effect of diammonium glycyrrhizinate and neuroprotective effect of piperazine ferulate on AmB-induced liver and kidney injury by suppressing apoptosis in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diammonium Glycyrrhizinate Mitigates Liver Injury Via Inhibiting Proliferation Of NKT Cells And Promoting Proliferation Of Tregs PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effects and mechanism of diammonium glycyrrhizinate on liver injury in severely scalded rats] PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Composite ammonium glycyrrhizin has hepatoprotective effects in chicken hepatocytes with lipopolysaccharide/enrofloxacin-induced injury PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective effects of compound ammonium glycyrrhizin, L-arginine, silymarin and glucurolactone against liver damage induced by ochratoxin A in primary chicken hepatocytes
   PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. Determination of hepatoxicity [bio-protocol.org]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mouse Alanine Aminotransferase (ALT) ELISA Kit (ab285263) | Abcam [abcam.com]
- 20. Establishment of a Standardized Liver Fibrosis Model with Different Pathological Stages in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]



- 26. researchgate.net [researchgate.net]
- 27. Induction of an Inflammatory Response in Primary Hepatocyte Cultures from Mice PMC [pmc.ncbi.nlm.nih.gov]
- 28. Liver Resection Promotes (Regulates) Proinflammatory Cytokines in Patients with Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Hepatocyte transplantation-induced liver inflammation is driven by cytokines-chemokines associated with neutrophils and Kupffer cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Ammonium Glycyrrhizate in Liver Injury Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000649#ammonium-glycyrrhizate-for-treating-liver-injury-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com